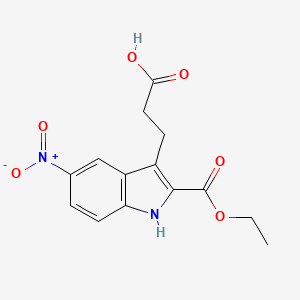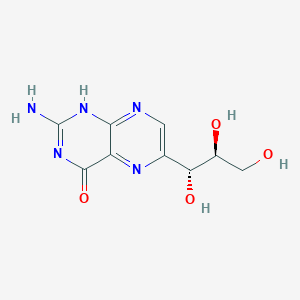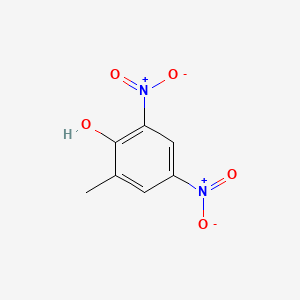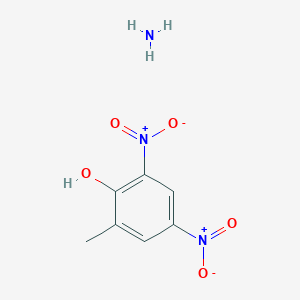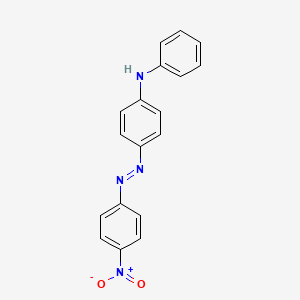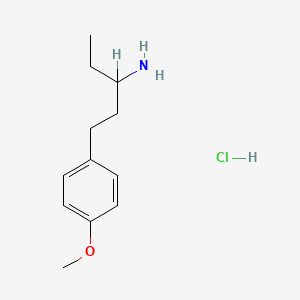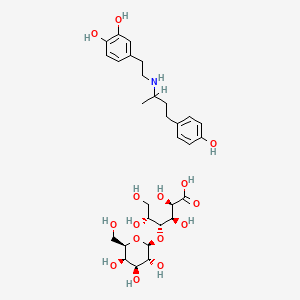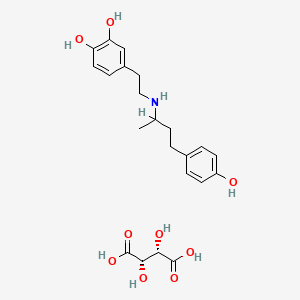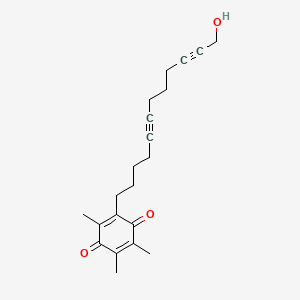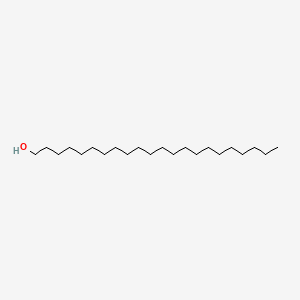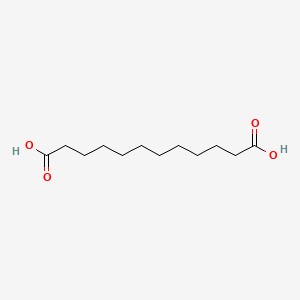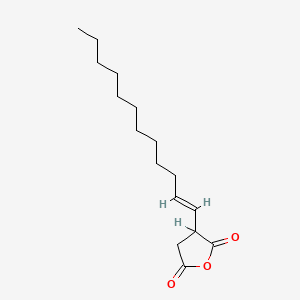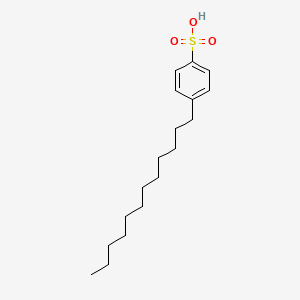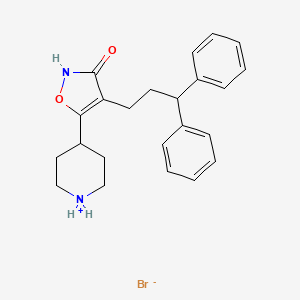
4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide
Overview
Description
The compound seems to be a complex organic molecule. It appears to contain a piperidinium ring (a type of nitrogen-containing heterocycle), an oxazole ring (another type of nitrogen-containing heterocycle), and a diphenylpropyl group12. However, without more specific information or context, it’s difficult to provide a detailed description12.
Synthesis Analysis
I couldn’t find specific synthesis methods for the exact compound you’re asking about. However, related compounds such as 1,4-Dihydropyridine have been synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation3. Another related compound, 3,3-Diphenylpropyl isocyanate, is used as a reagent in various chemical reactions4.Molecular Structure Analysis
Again, without specific information on the compound, it’s hard to provide a detailed molecular structure analysis. However, related compounds like 3,3-Diphenylpropylamine have been analyzed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra5.Chemical Reactions Analysis
Specific chemical reactions involving the compound are not available. However, related compounds like 3,3-Diphenylpropyl isocyanate are known to react with alcohols, amines, and carboxylic acids to form isocyanates4.Physical And Chemical Properties Analysis
The physical and chemical properties of the specific compound are not available. However, related compounds like 3,3-Diphenylpropylamine have properties such as a density of 1.0±0.1 g/cm3, boiling point of 331.9±31.0 °C at 760 mmHg, and a molar refractivity of 68.4±0.3 cm35.Safety And Hazards
The safety and hazards of the specific compound are not available. However, related compounds like 3-Phenylpropyl isocyanate are known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction8.
Future Directions
The future directions are not clear without knowing the specific application or context of the compound. However, new insights into the synthesis and characterization of related compounds like N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have been reported9.
Please note that the information provided is based on related compounds and may not directly apply to the specific compound you’re asking about. For accurate information, specific studies on the compound would be needed.
properties
IUPAC Name |
4-(3,3-diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.BrH/c26-23-21(22(27-25-23)19-13-15-24-16-14-19)12-11-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20,24H,11-16H2,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRPRPJTQCUGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1C2=C(C(=O)NO2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



